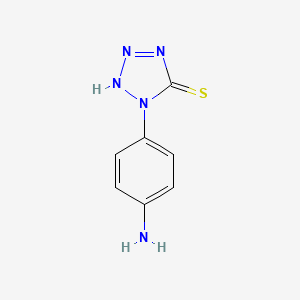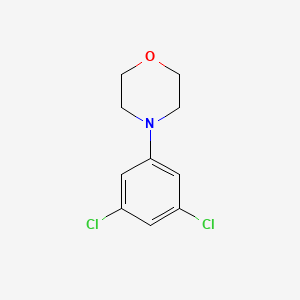
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxy and methyl groups
準備方法
The synthesis of 1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The pyrrole ring is then subjected to electrophilic aromatic substitution to introduce the ethoxy and methyl groups at the desired positions.
Final Coupling: The substituted pyrrole is then coupled with an ethanone derivative under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
化学反応の分析
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用機序
The mechanism of action of 1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methyl groups may enhance its binding affinity and specificity, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar compounds include:
- 1-(4-Methoxy-2-methylphenyl)ethanone
- 1-(2-Methoxy-4-methylphenyl)ethanone
- 1-(4-Amino-2-hydroxyphenyl)ethanone
Compared to these compounds, 1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the pyrrole ring and the specific substitution pattern, which may confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development can unlock its full potential in these fields.
特性
CAS番号 |
647841-62-1 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
1-[1-(4-ethoxy-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO2/c1-6-20-15-7-8-17(11(2)9-15)18-12(3)10-16(13(18)4)14(5)19/h7-10H,6H2,1-5H3 |
InChIキー |
FDVPPQPYVBZLHZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)N2C(=CC(=C2C)C(=O)C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Fluorophenyl)ethylidene]-1,3-dithiolane](/img/structure/B8639083.png)







![ethyl 3-(4-bromophenyl)-4-hydroxy-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8639144.png)


